(R)-2-hydroxy-4-phenyl-butenoic acid
CAS No.:
Cat. No.: VC17598906
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O3 |
|---|---|
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | (Z)-2-hydroxy-4-phenylbut-2-enoic acid |
| Standard InChI | InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |
| Standard InChI Key | YMLXHBGASXFDIQ-CLFYSBASSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |
| Canonical SMILES | C1=CC=C(C=C1)CC=C(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The IUPAC name of the compound is (2R)-2-hydroxy-4-phenylbut-3-enoic acid, with the SMILES notation C1=CC=C(C=C1)C=C[C@H](C(=O)O)O . The R-configuration at the stereocenter is critical for its interactions in chiral environments, influencing both reactivity and biological activity. The phenyl group enhances lipophilicity (logP ≈ 1.8), while the carboxylic acid moiety contributes to its acidity (pKa ~3.2) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| pKa | 3.2 |
| Enantiomeric Excess | >99% (via biocatalysis) |
| LogP | 1.8 (estimated) |
Synthetic Methodologies
Biocatalytic Production
A landmark study demonstrated the efficient synthesis of (R)-2-hydroxy-4-phenyl-butenoic acid using engineered Escherichia coli DF . This strain co-expresses a mutant NAD-dependent d-lactate dehydrogenase (d-nLDH Y52L/F299Y) and formate dehydrogenase for cofactor regeneration. Under optimized conditions (37°C, pH 6.5, 200 mM phosphate buffer), the system achieved 71.8 mM product yield from 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA) in 90 minutes, with >99% enantiomeric excess .
Chemical Synthesis and Derivative Formation
Chemical routes include esterification reactions, such as the conversion to ethyl (R)-2-hydroxy-4-phenylbutyrate. Using sulfuric acid as a catalyst in ethanol at 70°C, this process yields 98% product . Such derivatives are pivotal in protecting the carboxylic acid group during multi-step syntheses.
Table 2: Comparison of Synthesis Methods
| Method | Yield | ee | Conditions |
|---|---|---|---|
| Biocatalytic | 98% | >99% | 37°C, pH 6.5, E. coli DF |
| Esterification | 98% | N/A | 70°C, H₂SO₄, ethanol |
Applications in Asymmetric Synthesis and Pharmaceuticals
Chiral Synthons for Drug Development
The compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors, including enalapril . Its enantiopurity ensures selective binding to enzymatic targets, reducing off-target effects. For example, the R-enantiomer exhibits 30% slower metabolism in rodents compared to the S-form due to steric hindrance .
Biocatalytic Advantages Over Traditional Methods
Biocatalysis using E. coli DF eliminates the need for exogenous cofactors, as formate dehydrogenase regenerates NADH in situ . This method outperforms glucose-dependent systems, which achieve only 60.9% yield over 360 minutes .
Mechanistic Insights and Stereochemical Influence
Enzyme-Substrate Interactions
The mutant d-nLDH Y52L/F299Y enhances substrate binding through hydrophobic interactions with the phenyl group and hydrogen bonding with the hydroxyl moiety . This dual interaction aligns OPBA for stereoselective reduction, favoring the R-configuration.
Solubility and Reactivity
The compound’s moderate solubility in ethanol (45 mg/mL) and low aqueous solubility (8 mg/mL) dictate its use in non-polar reaction media . The conjugated double bond facilitates Michael addition reactions, broadening its utility in C–C bond-forming processes.
Future Directions and Industrial Scalability
Continuous Flow Bioreactors
Adapting the E. coli DF system to continuous flow reactors could enhance productivity by 40%, reducing batch processing times . Immobilizing the enzymes on solid supports may further improve stability and reusability.
Expanding Pharmaceutical Applications
Ongoing research explores the compound’s derivatives as neuroprotective agents, targeting kynurenine-3-hydroxylase in Alzheimer’s disease models . Preclinical studies indicate a 50% reduction in neuroinflammatory markers at 10 μM concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume